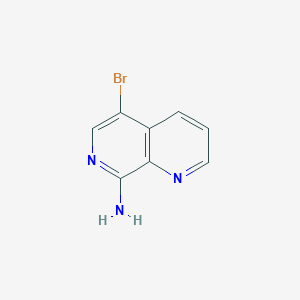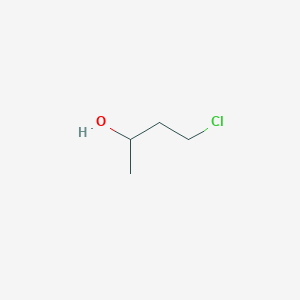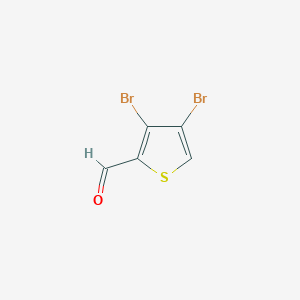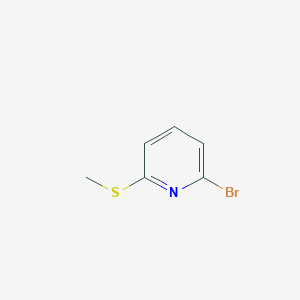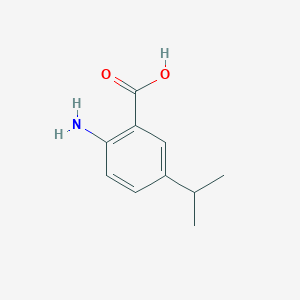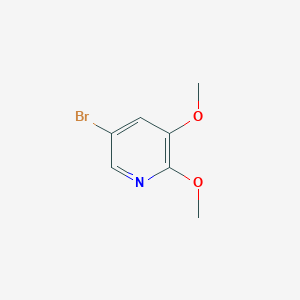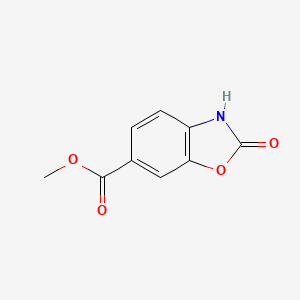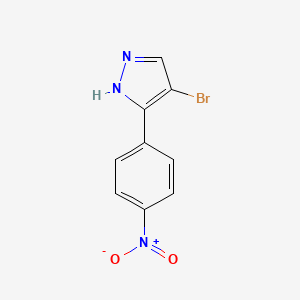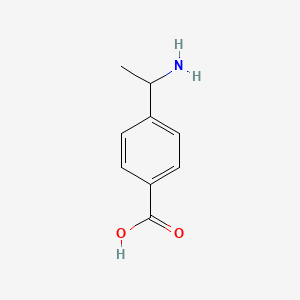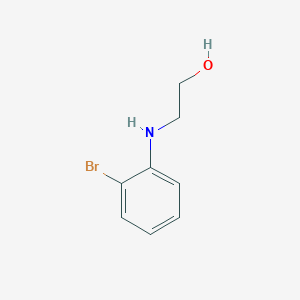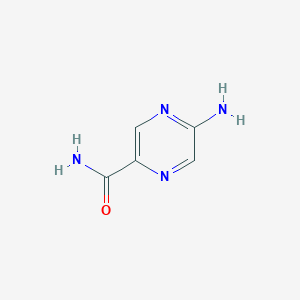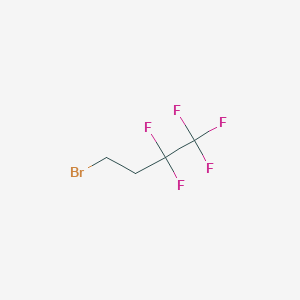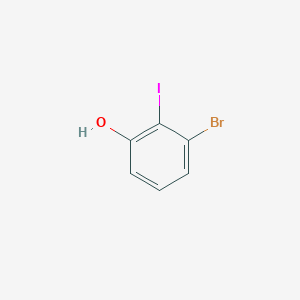
3-Bromo-2-iodophenol
Overview
Description
3-Bromo-2-iodophenol: is an organic compound with the molecular formula C6H4BrIO and a molecular weight of 298.91 g/mol . It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to the benzene ring. This compound is typically a solid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .
Mode of Action
It is known that phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-iodophenol can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may decrease at high temperatures or extreme pH values .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-iodophenol can be synthesized through a multi-step process involving the bromination and iodination of phenol derivatives. One common method involves the bromination of 2-iodophenol using bromine in the presence of a suitable catalyst . Another approach is the iodination of 3-bromophenol using iodine and a strong oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-iodophenol undergoes nucleophilic aromatic substitution reactions where the bromine or iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the halogenated phenol to less substituted phenols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted phenols.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Less substituted phenols and dehalogenated compounds.
Scientific Research Applications
3-Bromo-2-iodophenol is used in various scientific research applications:
Comparison with Similar Compounds
- 2-Bromo-4-iodophenol
- 4-Bromo-2-iodophenol
- 2-Iodo-3-bromophenol
Comparison: 3-Bromo-2-iodophenol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
3-bromo-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYPSTVJBRTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457380 | |
| Record name | 3-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-52-1 | |
| Record name | 3-Bromo-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



